molecular formula C15H21BrN2O3 B256078 (5-bromofuran-2-yl)(9-ethyl-1-oxa-5,9-diazaspiro[5.5]undec-5-yl)methanone

(5-bromofuran-2-yl)(9-ethyl-1-oxa-5,9-diazaspiro[5.5]undec-5-yl)methanone

Cat. No.: B256078
M. Wt: 357.24 g/mol
InChI Key: FHMWHOHYSBHCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-bromofuran-2-yl)(9-ethyl-1-oxa-5,9-diazaspiro[55]undec-5-yl)methanone is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of a furoyl group, a bromine atom, and a spirocyclic framework, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromofuran-2-yl)(9-ethyl-1-oxa-5,9-diazaspiro[5.5]undec-5-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of 2-furfural to obtain 5-bromo-2-furfural, which is then subjected to further reactions to introduce the furoyl group and the spirocyclic structure. The reaction conditions often include the use of brominating agents such as molecular bromine or 1-butyl-3-methylimidazolium tribromide under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process typically includes optimizing reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5-bromofuran-2-yl)(9-ethyl-1-oxa-5,9-diazaspiro[5.5]undec-5-yl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furoyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Cyclization and Ring-Opening: The spirocyclic structure can undergo cyclization and ring-opening reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or carboxylic acids.

Scientific Research Applications

(5-bromofuran-2-yl)(9-ethyl-1-oxa-5,9-diazaspiro[5.5]undec-5-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-bromofuran-2-yl)(9-ethyl-1-oxa-5,9-diazaspiro[5.5]undec-5-yl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the furoyl group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. The spirocyclic structure imparts stability and rigidity, enhancing its binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-bromofuran-2-yl)(9-ethyl-1-oxa-5,9-diazaspiro[5.5]undec-5-yl)methanone is unique due to the presence of the bromine atom and the furoyl group, which impart distinct reactivity and potential applications. Its spirocyclic structure further enhances its stability and versatility, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H21BrN2O3

Molecular Weight

357.24 g/mol

IUPAC Name

(5-bromofuran-2-yl)-(9-ethyl-1-oxa-5,9-diazaspiro[5.5]undecan-5-yl)methanone

InChI

InChI=1S/C15H21BrN2O3/c1-2-17-9-6-15(7-10-17)18(8-3-11-20-15)14(19)12-4-5-13(16)21-12/h4-5H,2-3,6-11H2,1H3

InChI Key

FHMWHOHYSBHCGV-UHFFFAOYSA-N

SMILES

CCN1CCC2(CC1)N(CCCO2)C(=O)C3=CC=C(O3)Br

Canonical SMILES

CCN1CCC2(CC1)N(CCCO2)C(=O)C3=CC=C(O3)Br

Origin of Product

United States

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